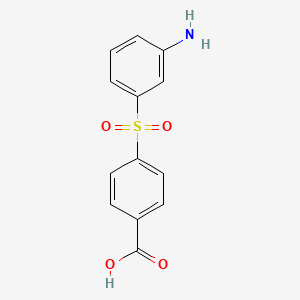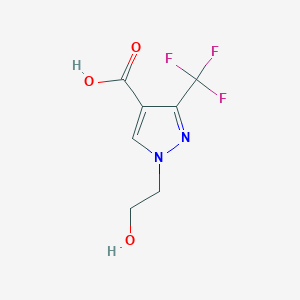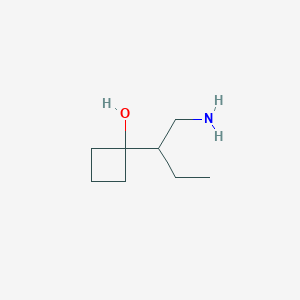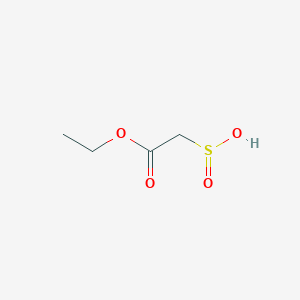![molecular formula C12H20N2O2 B13208664 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one](/img/structure/B13208664.png)
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4,8-Diazatricyclo[5220,2,6]undecan-8-yl}-2-methoxyethan-1-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methoxyethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Scientific Research Applications
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding. Its structure allows for the exploration of molecular recognition processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride
- 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}butan-1-one
- 1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one
Uniqueness
1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one is unique due to its specific functional groups and tricyclic structure. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)-2-methoxyethanone |
InChI |
InChI=1S/C12H20N2O2/c1-16-7-12(15)14-6-8-2-3-11(14)10-5-13-4-9(8)10/h8-11,13H,2-7H2,1H3 |
InChI Key |
ZHUZVJZXMNOWQK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CC2CCC1C3C2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)


![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)


![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
